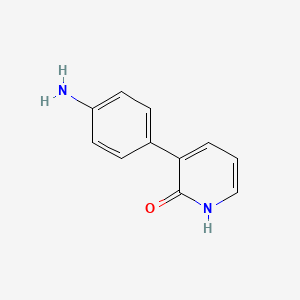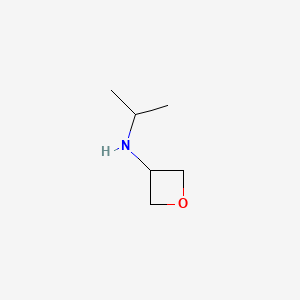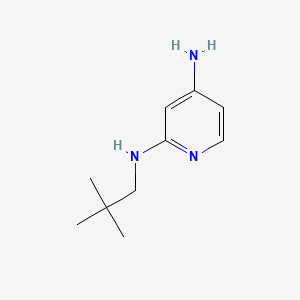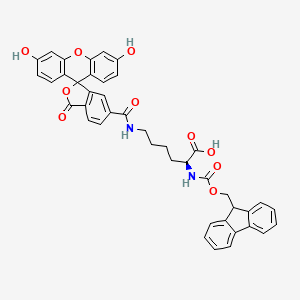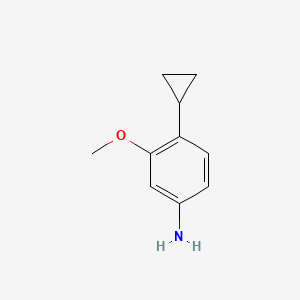
4-Cyclopropyl-3-methoxyaniline
概要
説明
4-Cyclopropyl-3-methoxyaniline is a chemical compound with the molecular formula C11H15NO2 . It is used in various chemical reactions and has several physical and chemical properties that make it a substance of interest in the field of chemistry .
Synthesis Analysis
The synthesis of cyclopropyl compounds, such as 4-Cyclopropyl-3-methoxyaniline, presents significant challenges for synthetic chemists . The introduction of the cyclopropane motif in a collection of recent total syntheses has been a strategic consideration . Various cyclopropanation techniques have been developed to enable the synthesis of unique cyclopropane natural products or use of cyclopropanes as versatile strategic intermediates .Molecular Structure Analysis
The molecular structure of 4-Cyclopropyl-3-methoxyaniline is characterized by a cyclopropyl group attached to the methoxyaniline group . The InChI representation of the molecule isInChI=1S/C11H15NO2/c1-13-11-6-9 (12)4-5-10 (11)14-7-8-2-3-8/h4-6,8H,2-3,7,12H2,1H3 . Chemical Reactions Analysis
Cyclopropanation reactions involving 4-Cyclopropyl-3-methoxyaniline can be complex due to the presence of the cyclopropane motif . These reactions often require strategic considerations and the development of elegant approaches and clever solutions .Physical And Chemical Properties Analysis
4-Cyclopropyl-3-methoxyaniline has a molecular weight of 193.24 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 4 and a Topological Polar Surface Area of 44.5 Ų . The exact mass and monoisotopic mass of the compound are 193.110278721 g/mol .科学的研究の応用
Cyclopropanation and C-H Insertion Reactions
4-Cyclopropyl-3-methoxyaniline, as a derivative of cyclopropylamines, can be implicated in advanced organic synthesis techniques. One area of interest involves the activation of unsaturated carbon-carbon bonds using transition metal catalysts, leveraging the high ring strain of cyclopropenes. This approach enables diverse transformations, including cyclopropanation and C-H insertion reactions, facilitating the synthesis of heterocycles and carbocycles with intricate bicyclo[4.1.0]heptane frameworks. Such methodologies highlight the potential for constructing complex molecular scaffolds relevant in medicinal chemistry and material science (Archambeau et al., 2015).
Oxidative N-dealkylation Studies
Research on cyclopropylamines, closely related to 4-Cyclopropyl-3-methoxyaniline, has explored their oxidative N-dealkylation, a reaction crucial for understanding the metabolic pathways of similar compounds in biological systems. These studies have elucidated the mechanisms by which cyclopropylamines undergo oxidative transformations, shedding light on the fate of the cyclopropyl group and providing insights into the design of new drugs with improved metabolic profiles (Shaffer et al., 2001).
Antimicrobial and Antioxidant Activities
Compounds structurally related to 4-Cyclopropyl-3-methoxyaniline have been investigated for their potential antimicrobial and antioxidant properties. Through the synthesis and testing of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds, significant antimicrobial and antioxidant activities were observed. These findings suggest the utility of cyclopropyl-3-methoxyaniline derivatives in developing new therapeutic agents with antimicrobial and antioxidant efficacy (Raghavendra et al., 2016).
Environmental Applications
Investigations into the degradation of methoxyanilines, akin to 4-Cyclopropyl-3-methoxyaniline, using Fenton-like oxidation processes have demonstrated effective removal of these compounds from aqueous solutions. This research highlights the potential for applying advanced oxidation processes to treat wastewater containing toxic methoxyanilines, contributing to environmental protection and public health (Chaturvedi & Katoch, 2020).
特性
IUPAC Name |
4-cyclopropyl-3-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKRRCJBTMWVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-methoxyaniline | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details













試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

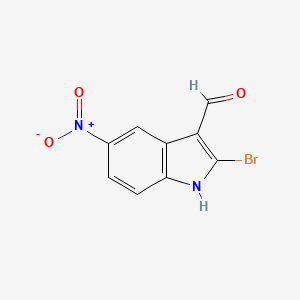
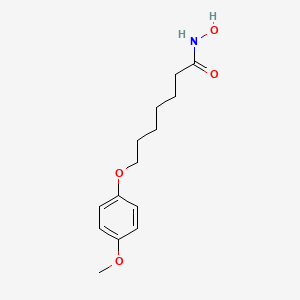
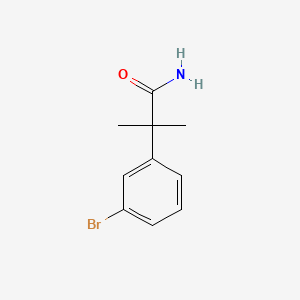
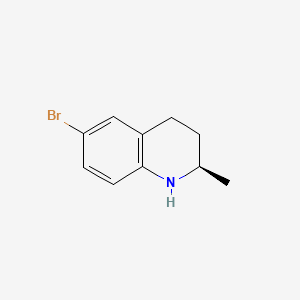
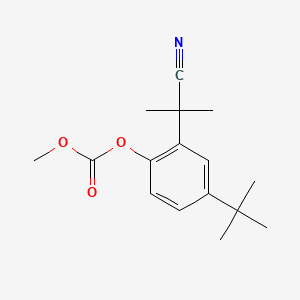
![(7R,8aS)-7-Aminohexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B581029.png)
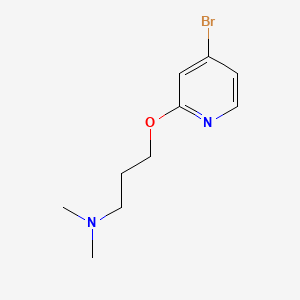
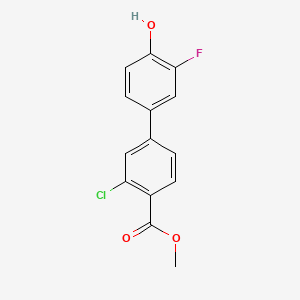
![N-[2-[2-[2-[Bis(carboxymethyl)amino]-5-(diazoacetyl)phenoxy]ethoxy]-4-methylphenyl]-N-(carboxymethyl](/img/no-structure.png)
